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Compound of Interest

Compound Name: Enofelast

Cat. No.: B1671339 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges associated with the low in vivo bioavailability of Enofelast.

Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of Enofelast?

A1: The low bioavailability of Enofelast is primarily attributed to its poor aqueous solubility.

Enofelast is a lipophilic compound (XLogP3 ≈ 4.7) with a molecular weight of 242.29 g/mol ,

which suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or

IV, characterized by low solubility.[1][2] Poor solubility limits the dissolution rate of the

compound in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What is the suspected mechanism of action for Enofelast?

A2: While specific clinical data is limited, based on its name, Enofelast is hypothesized to be

an inhibitor of enolase. Enolase is a key enzyme in the glycolytic pathway, responsible for the

conversion of 2-phosphoglycerate to phosphoenolpyruvate.[3][4] By inhibiting this enzyme,

Enofelast may disrupt cellular energy metabolism, which is a target in various disease models.

[5][6]

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds

like Enofelast?
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A3: Several strategies can be employed to enhance the bioavailability of poorly water-soluble

drugs. These can be broadly categorized as:

Physical Modifications: Altering the physical properties of the drug substance, such as

particle size reduction (micronization, nanosuspension).[7][8]

Chemical Modifications: Modifying the chemical structure of the drug to improve its solubility,

such as creating soluble prodrugs.

Formulation Approaches: Incorporating the drug into advanced delivery systems. This

includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery

Systems - SEDDS), and complexation with agents like cyclodextrins.[9][10]

Troubleshooting Guides
Issue 1: Poor Dissolution Rate in In Vitro Assays
Problem: Enofelast shows a very slow and incomplete dissolution profile in simulated gastric

and intestinal fluids.

Possible Causes & Solutions:

Cause
Recommended
Troubleshooting Step

Expected Outcome

Large Particle Size

Employ particle size reduction

techniques such as

micronization or

nanosuspension.

Increased surface area leading

to a faster dissolution rate.

Poor Wettability

Incorporate a surfactant or a

wetting agent in the

formulation.

Improved dispersion and

wetting of the drug particles.

Crystalline Structure

Investigate the use of

amorphous solid dispersions

with a hydrophilic polymer.

Conversion to a higher-energy

amorphous state can

significantly increase apparent

solubility and dissolution.
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Issue 2: Low Oral Absorption and High First-Pass
Metabolism
Problem: Even with improved dissolution, the in vivo bioavailability of Enofelast remains low,

suggesting poor permeation across the intestinal epithelium and/or significant first-pass

metabolism.

Possible Causes & Solutions:

Cause
Recommended
Troubleshooting Step

Expected Outcome

Low Membrane Permeability

Formulate Enofelast in a lipid-

based drug delivery system,

such as a Self-Emulsifying

Drug Delivery System

(SEDDS).

The lipidic nature of the

formulation can enhance

permeation through the

intestinal membrane and may

facilitate lymphatic uptake,

bypassing the liver and

reducing first-pass metabolism.

[9][10]

Efflux by Transporters

Co-administer with a known P-

glycoprotein (P-gp) inhibitor (in

preclinical models) to assess

the impact of efflux.

Increased intracellular

concentration and improved

absorption if Enofelast is a P-

gp substrate.

Extensive First-Pass

Metabolism

Consider the development of a

prodrug of Enofelast that is

more water-soluble and less

susceptible to first-pass

metabolism.

The prodrug would be

converted to the active

Enofelast in vivo, potentially

leading to higher systemic

exposure.

Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model BCS Class II

Compound (Similar to Enofelast)
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Formulation
Strategy

Cmax (ng/mL) Tmax (h)
AUC₀₋₂₄
(ng·h/mL)

Relative
Bioavailability
(%)

Unformulated

(Aqueous

Suspension)

55 ± 12 4.0 ± 1.5 350 ± 75 100 (Reference)

Micronized

Suspension
110 ± 25 2.5 ± 1.0 780 ± 150 223

Solid Dispersion

(1:5

Drug:Polymer)

250 ± 50 1.5 ± 0.5 1850 ± 300 529

Nano-

suspension
320 ± 60 1.0 ± 0.5 2400 ± 450 686

SEDDS

Formulation
450 ± 80 1.0 ± 0.5 3100 ± 550 886

Data are presented as mean ± standard deviation and are hypothetical, based on typical

results for poorly soluble drugs.

Experimental Protocols
Protocol 1: Preparation of an Enofelast Nanosuspension
by Wet Milling
Objective: To increase the dissolution rate and bioavailability of Enofelast by reducing its

particle size to the nanometer range.

Materials:

Enofelast

Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1671339?utm_src=pdf-body
https://www.benchchem.com/product/b1671339?utm_src=pdf-body
https://www.benchchem.com/product/b1671339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Planetary ball mill or similar high-energy mill

Procedure:

Prepare a pre-suspension of Enofelast (e.g., 5% w/v) in the stabilizer solution.

Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.

Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to

prevent degradation) for a defined period (e.g., 2-4 hours).

Periodically withdraw samples to measure particle size distribution using a laser diffraction or

dynamic light scattering instrument.

Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.

Separate the nanosuspension from the milling media by sieving.

Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a Self-Emulsifying Drug
Delivery System (SEDDS) for Enofelast
Objective: To improve the solubility and oral absorption of Enofelast by formulating it in a lipid-

based system.

Materials:

Enofelast

Oil phase (e.g., Capryol 90)

Surfactant (e.g., Kolliphor EL)

Co-surfactant (e.g., Transcutol HP)

Procedure:
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Determine the solubility of Enofelast in various oils, surfactants, and co-surfactants to select

the most suitable excipients.

Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This

involves titrating mixtures of the oil, surfactant, and co-surfactant with water.

Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

Dissolve Enofelast in the chosen excipient mixture with gentle heating and stirring until a

clear solution is obtained.

Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the

resulting emulsion, and drug content.

Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the

drug release profile.

Mandatory Visualizations
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Caption: Hypothetical signaling pathway of Enofelast as an enolase inhibitor.
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Caption: Workflow for overcoming the low bioavailability of Enofelast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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